1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N8O2/c1-17-22(24(34)32(29(17)2)19-7-4-3-5-8-19)26-23(33)18-11-15-30(16-12-18)20-9-10-21(28-27-20)31-14-6-13-25-31/h3-10,13-14,18H,11-12,15-16H2,1-2H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTBBDBMPQEDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.45 g/mol. The structure features a piperidine ring connected to a pyridazine moiety substituted with a pyrazole group, which is known for its diverse biological activities.
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that similar compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of specific substituents on the pyrazole ring can modulate inflammatory pathways, potentially reducing cytokine production.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains, possibly through disruption of bacterial cell walls or inhibition of metabolic pathways.
Biological Activity Data
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or analogs:
- Antitumor Studies : A study published in European Journal of Medicinal Chemistry reported that compounds with similar pyrazole and piperidine structures exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
- Inflammation Models : In vitro studies demonstrated that derivatives of this compound could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS) .
- Antimicrobial Testing : Research indicated that the compound showed notable activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The mechanism of action often involves:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Disruption : It can interfere with the normal progression of the cell cycle, leading to growth inhibition.
Case Study : In vitro studies have shown that derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating potent antiproliferative effects .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent by:
- Inhibiting Pro-inflammatory Cytokines : Similar compounds have been reported to reduce levels of TNF-alpha and IL-6, which are key mediators in inflammatory processes.
This activity suggests potential applications in treating conditions characterized by chronic inflammation.
Other Therapeutic Applications
In addition to anticancer and anti-inflammatory properties, the compound's structural features suggest potential applications in:
Antimicrobial Activity
Compounds containing pyrazole and pyridazine frameworks have shown antimicrobial properties against various bacterial strains. This suggests a possible role in developing new antibiotics or antimicrobial agents.
Neurological Disorders
Given the piperidine moiety's association with neuroactive compounds, there is potential for this compound to be explored in the context of neurological disorders such as anxiety or depression.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The development of derivatives with varied substituents can enhance biological activity and selectivity for specific targets.
Comparison with Similar Compounds
Table 1: Key Structural and Activity Comparisons
Conformational and Electronic Effects
- Piperidine Chair Conformation : In N-alkyl/aryl carboxamides, axial protons (H2a-H6a) exhibit distinct NMR shifts (~3.95–4.12 ppm for carboxamides vs. ~4.46 ppm for thiocarboxamides) due to electronic interactions with the carbonyl group . The target compound’s piperidine ring is expected to follow this trend.
- Thiocarboxamide vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
